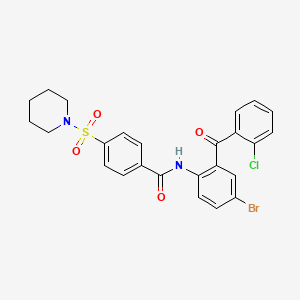
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide, commonly known as BCPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCPB is a small molecule that belongs to the class of benzamide derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of BCPB is not fully understood, but it is believed to involve the inhibition of the pro-inflammatory cytokines and enzymes such as COX-2 and 5-LOX. BCPB has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune response.
Biochemical and Physiological Effects:
BCPB has been shown to modulate the levels of various biomarkers associated with inflammation and oxidative stress. It has been reported to decrease the levels of cytokines such as TNF-α, IL-1β, and IL-6 in animal models of inflammation. BCPB has also been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
実験室実験の利点と制限
BCPB has several advantages for lab experiments, such as its ease of synthesis and availability in large quantities. However, there are some limitations to its use, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on BCPB. One potential area of research is the development of novel formulations of BCPB that can improve its solubility and bioavailability. Another area of research is the investigation of the potential of BCPB as a therapeutic agent for various inflammatory diseases. Further studies are also needed to elucidate the mechanism of action of BCPB and its potential side effects.
Conclusion:
In conclusion, BCPB is a promising small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of BCPB involves the reaction of 2-chlorobenzoyl chloride with 4-bromo-2-aminophenylsulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with 4-piperidin-1-ylsulfonyl aniline in the presence of potassium carbonate to obtain BCPB.
科学的研究の応用
BCPB has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. BCPB has been studied as a potential treatment for various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
特性
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrClN2O4S/c26-18-10-13-23(21(16-18)24(30)20-6-2-3-7-22(20)27)28-25(31)17-8-11-19(12-9-17)34(32,33)29-14-4-1-5-15-29/h2-3,6-13,16H,1,4-5,14-15H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKYRRYLTHMMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((2-chloro-6-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456553.png)
![4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2456558.png)


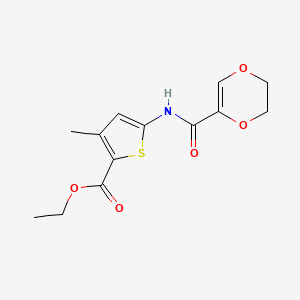
![N-(2,4-difluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2456567.png)
![6-Methoxy-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2456568.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2456569.png)
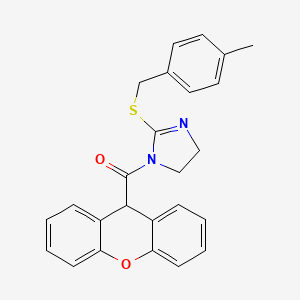
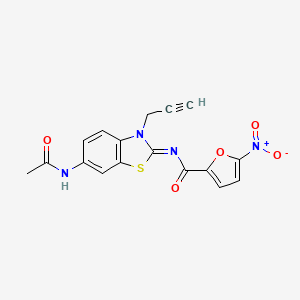
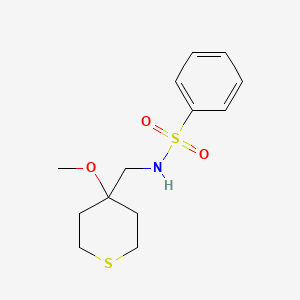
![8-(4-Ethoxy-3-methoxyphenyl)-13-ethyl-11-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2456573.png)

![3-phenyl-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2456575.png)